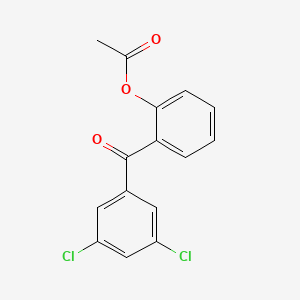

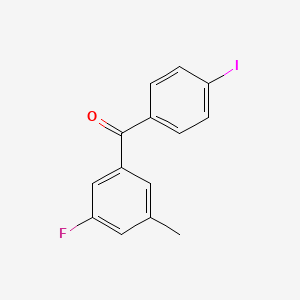

4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine

Overview

Description

The compound “4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine” is a complex organic molecule. It likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide detailed information about the connectivity of atoms within the molecule and their spatial arrangement .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s difficult to predict without more specific information .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications

Synthesis and Biological Evaluation of Compounds

Anticonvulsant Activity : A study on N4-(2,6-dimethylphenyl) semicarbazones, which are structurally dissimilar from many common anticonvulsants, found that these compounds exhibited significant anticonvulsant activity in various models of seizure, with one compound emerging as a prototype with no neurotoxicity and hepatotoxicity, suggesting potential for developing new anticonvulsant drugs (Yogeeswari et al., 2005).

Antimycobacterial and Antialgal Activity : Research on 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones demonstrated antimycobacterial and photosynthesis-inhibiting activities, with specific compounds showing higher activity than standard treatments against certain Mycobacterium species (Kubicová et al., 2003).

Electrochemical Fluorination : The electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives was explored, yielding F-acid fluorides in fair yields. This study presents the spectroscopic data and physical properties of the new nitrogen-containing F-carboxylic acids, highlighting the method's potential for synthesizing fluorinated compounds (Takashi et al., 1998).

Pesticide Removal from Wastewater : A study on the use of a low-cost biosorbent for the removal of pesticides, including dimetomorph, from wastewaters demonstrated the material's efficiency in adsorbing pesticides, offering a cheap method for cleaning polluted waters (Boudesocque et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

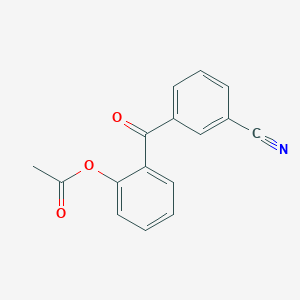

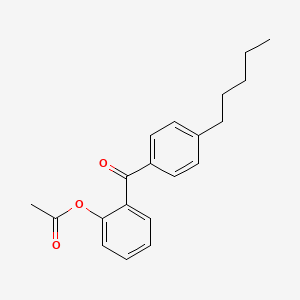

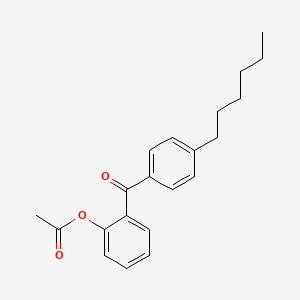

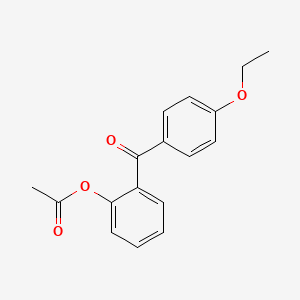

N-(4-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-9-7-16(8-10(2)18-9)13(17)15-12-5-3-11(14)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXVGDTMAULPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998525 | |

| Record name | N-(4-Chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine | |

CAS RN |

77280-30-9 | |

| Record name | Morpholine, 2,6-dimethyl-4-(p-chlorocarbanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077280309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC162176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-(4-CHLOROPHENYL)CARBAMOYL)-2,6-DIMETHYLMORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.